molecular formula C19H42O6P2 B3371231 TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE CAS No. 64630-19-9

TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE

Cat. No.: B3371231
CAS No.: 64630-19-9
M. Wt: 428.5 g/mol
InChI Key: UBGPJXVVLLJRRU-UHFFFAOYSA-N
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Description

TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE is a chemical compound with the molecular formula C19H42O6P2 and a molecular weight of 428.491 g/mol . It is a phosphonate ester, which is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE typically involves the reaction of phosphonic acid derivatives with alcohols under specific conditions. One common method involves the esterification of 1,3-trimethylenediphosphonic acid with butanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. Industrial production methods may involve similar processes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme active sites, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

TETRABUTYL 1,3-TRIMETHYLENEDIPHOSPHONATE can be compared with other similar compounds, such as:

  • TETRABUTYL 1,3-PROPANEDIPHOSPHONATE
  • TETRABUTYL 1,3-BUTANEDIPHOSPHONATE
  • TETRABUTYL 1,3-PENTANEDIPHOSPHONATE

These compounds share similar structural features but differ in the length of the carbon chain between the phosphonate groups. The unique properties of this compound, such as its specific reactivity and stability, make it particularly useful in certain applications .

Properties

IUPAC Name

1-[butoxy(3-dibutoxyphosphorylpropyl)phosphoryl]oxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42O6P2/c1-5-9-14-22-26(20,23-15-10-6-2)18-13-19-27(21,24-16-11-7-3)25-17-12-8-4/h5-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGPJXVVLLJRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CCCP(=O)(OCCCC)OCCCC)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325110
Record name Tetrabutyl propane-1,3-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64630-19-9
Record name NSC408670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrabutyl propane-1,3-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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